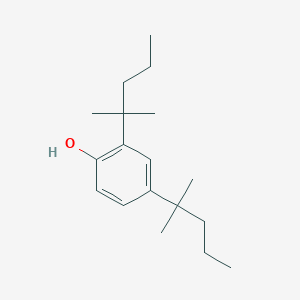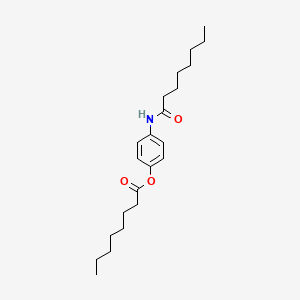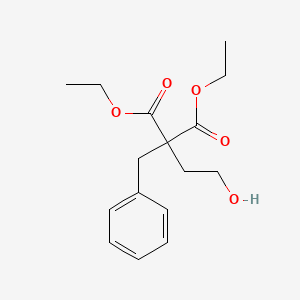
Diethyl benzyl(2-hydroxyethyl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl benzyl(2-hydroxyethyl)propanedioate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group, a hydroxyethyl group, and a propanedioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl benzyl(2-hydroxyethyl)propanedioate typically involves the alkylation of diethyl propanedioate (commonly known as diethyl malonate) with benzyl bromide and 2-bromoethanol. The reaction is carried out in the presence of a base such as sodium ethoxide in ethanol, which facilitates the formation of the enolate ion from diethyl malonate. The enolate ion then undergoes nucleophilic substitution with benzyl bromide and 2-bromoethanol to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Diethyl benzyl(2-hydroxyethyl)propanedioate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) and alkoxide ions (RO⁻) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of diethyl benzyl(2-oxoethyl)propanedioate.
Reduction: Formation of diethyl benzyl(2-hydroxyethyl)propanediol.
Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used
Scientific Research Applications
Diethyl benzyl(2-hydroxyethyl)propanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of polymers and materials with specific properties
Mechanism of Action
The mechanism of action of diethyl benzyl(2-hydroxyethyl)propanedioate involves its interaction with various molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions with biological molecules, while the benzyl group can engage in π-π interactions with aromatic residues in proteins. The ester groups can undergo hydrolysis to release the corresponding acids and alcohols, which can further interact with biological systems .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester with two ethyl groups and a propanedioate moiety.
Benzyl acetate: Contains a benzyl group and an acetate moiety.
Ethyl 2-hydroxyethyl propanoate: Contains an ethyl group, a hydroxyethyl group, and a propanoate moiety.
Uniqueness
Diethyl benzyl(2-hydroxyethyl)propanedioate is unique due to the combination of its benzyl, hydroxyethyl, and propanedioate groups, which confer specific chemical and physical properties. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various applications .
Properties
CAS No. |
89437-86-5 |
|---|---|
Molecular Formula |
C16H22O5 |
Molecular Weight |
294.34 g/mol |
IUPAC Name |
diethyl 2-benzyl-2-(2-hydroxyethyl)propanedioate |
InChI |
InChI=1S/C16H22O5/c1-3-20-14(18)16(10-11-17,15(19)21-4-2)12-13-8-6-5-7-9-13/h5-9,17H,3-4,10-12H2,1-2H3 |
InChI Key |
RSEPRRJTKDUVJF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCO)(CC1=CC=CC=C1)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,6-Dimethyl-2-(trimethylsilyl)spiro[4.4]nona-2,6-dien-1-one](/img/structure/B14376719.png)
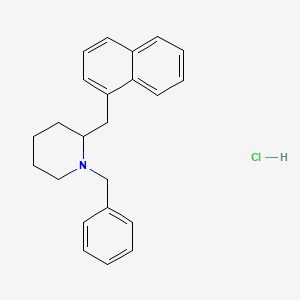
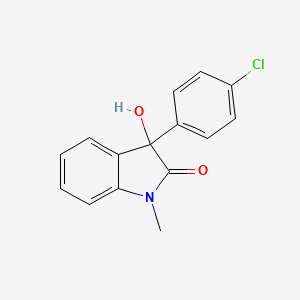
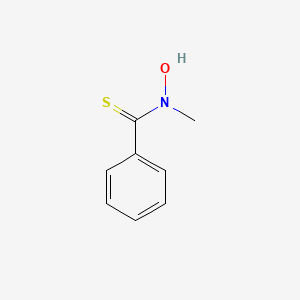
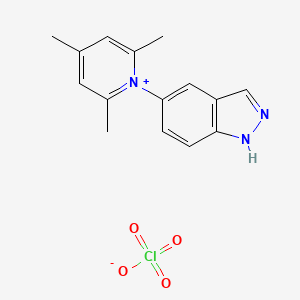
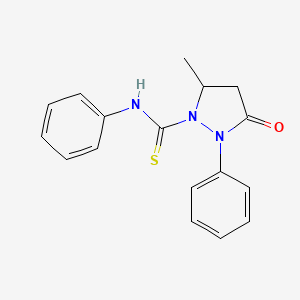
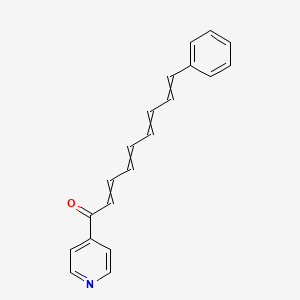
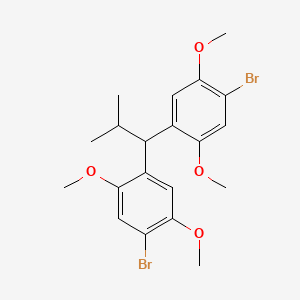

silane](/img/structure/B14376772.png)
![Phenol, 2-[[[2-(3,4-dimethoxyphenyl)ethyl]imino]methyl]-6-methoxy-](/img/structure/B14376781.png)
![Ethyl 2-[(acetyloxy)methyl]-2-nitrohexanoate](/img/structure/B14376782.png)
